Physicochemical properties of 2-(4-Fluorophenyl)-2-hydroxyacetamide
Physicochemical properties of 2-(4-Fluorophenyl)-2-hydroxyacetamide
An in-depth technical exploration of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly referred to as 4-fluoromandelamide) requires a rigorous understanding of its molecular architecture, physicochemical behavior, and the analytical methodologies used to characterize it. This guide is designed for medicinal chemists, analytical scientists, and drug development professionals seeking to integrate this structural motif into pharmaceutical pipelines.
Executive Summary & Structural Ontology
2-(4-Fluorophenyl)-2-hydroxyacetamide is a fluorinated derivative of mandelamide. It features a chiral alpha-carbon substituted with a hydroxyl group, a primary amide, and a para-fluorinated phenyl ring.
In medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to modulate a drug candidate's physicochemical and pharmacokinetic profile [1]. The strong, highly polarized carbon-fluorine (C-F) bond exerts a profound electron-withdrawing inductive effect (-I) while simultaneously increasing the lipophilicity of the aromatic system. For 4-fluoromandelamide, the para-fluoro substitution effectively blocks cytochrome P450-mediated para-hydroxylation—a common metabolic liability for aromatic rings—thereby enhancing the molecule's metabolic stability [2].
Molecular Architecture & Physicochemical Predictors
The physicochemical behavior of 4-fluoromandelamide is dictated by the interplay between its lipophilic fluorophenyl tail and its highly polar, hydrogen-bonding headgroup (the alpha-hydroxy amide).
-
Hydrogen Bonding Network: The primary amide acts as both a strong hydrogen bond donor (via -NH₂) and acceptor (via C=O). The adjacent alpha-hydroxyl group can participate in intermolecular hydrogen bonding with aqueous solvents (increasing solubility) or form an intramolecular hydrogen bond with the amide carbonyl. This intramolecular interaction can "shield" the polar surface area, leading to higher-than-predicted lipophilicity and membrane permeability.
-
Chirality: The alpha-carbon is a stereocenter, meaning the compound exists as (R)- and (S)-enantiomers. Because biological targets (e.g., enzymes, receptors) are inherently chiral, these enantiomers will likely exhibit distinct pharmacodynamic and pharmacokinetic profiles, necessitating rigorous chiral resolution [3].
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of 4-fluoromandelamide, serving as a baseline for Absorption, Distribution, Metabolism, and Excretion (ADME) predictability.
| Property | Value / Descriptor |
| Chemical Name | 2-(4-Fluorophenyl)-2-hydroxyacetamide |
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| Topological Polar Surface Area (tPSA) | ~63.3 Ų |
| Hydrogen Bond Donors | 3 (1 from -OH, 2 from -NH₂) |
| Hydrogen Bond Acceptors | 3 (1 from -OH, 1 from C=O, 1 from -F) |
| Rotatable Bonds | 2 |
| Stereocenters | 1 (Alpha-carbon) |
Integrated Physicochemical Profiling Workflow
To transition 4-fluoromandelamide from a synthetic intermediate to a viable biological probe or drug precursor, a systematic physicochemical characterization pipeline is required.
Integrated physicochemical and chiral profiling workflow for 4-fluoromandelamide.
Experimental Methodologies
The following protocols represent self-validating systems designed to extract reliable physicochemical data for mandelamide derivatives.
Protocol 1: Thermodynamic Aqueous Solubility and LogP Determination (Shake-Flask Method)
Causality: While computational models can estimate lipophilicity, they often fail to account for the dynamic intramolecular hydrogen bonding of alpha-hydroxy amides. The shake-flask method provides the empirical thermodynamic partition coefficient (LogP), which is critical for predicting passive membrane permeability.
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours at 25°C. Self-Validation: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual experiment.
-
Equilibration: Dissolve exactly 1.0 mg of 4-fluoromandelamide in 1.0 mL of the pre-saturated octanol phase. Add 1.0 mL of the pre-saturated aqueous buffer.
-
Partitioning: Mechanically shake the biphasic mixture at a constant 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both layers. Quantify the drug concentration in each phase using HPLC-UV (detection at ~260 nm, leveraging the fluorophenyl chromophore). Calculate LogP as log10([Drug]octanol/[Drug]aqueous) .
Protocol 2: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)
Causality: The pharmacological evaluation of 4-fluoromandelamide requires enantiopure samples. SFC utilizing chiral stationary phases is highly efficient for mandelic acid derivatives, offering superior resolution and faster run times compared to traditional HPLC[4]. Alternatively, diastereomeric cocrystallization can be employed for scalable chiral resolution [3].
-
Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-3 or IC), which provides excellent chiral recognition for the aromatic and amide moieties.
-
Mobile Phase Preparation: Use supercritical CO₂ modified with a polar alcohol (e.g., 10–20% methanol or isopropanol). Self-Validation: The alcohol modifier is critical; it disrupts non-specific hydrogen bonding between the analyte's hydroxyl/amide groups and the stationary phase, sharpening the peaks.
-
Elution & Detection: Inject the racemic mixture under controlled backpressure (e.g., 150 bar) and temperature (e.g., 35°C). Monitor the eluent via UV detection.
-
Validation: Spike the racemic sample with a known, enantioenriched standard of (R)-4-fluoromandelamide to unambiguously confirm the elution order of the (R) and (S) peaks.
Protocol 3: Solid-State Profiling (Polymorph Screening)
Causality: Molecules with extensive hydrogen-bond donors and acceptors (like the alpha-hydroxy amide group) are highly prone to polymorphism. Identifying the most thermodynamically stable crystal lattice is vital to prevent unexpected solubility drops during formulation.
-
Crystallization: Generate solid samples by recrystallizing the synthesized 4-fluoromandelamide from solvents of varying polarities (e.g., ethanol, ethyl acetate, and heptane).
-
Thermal Analysis (DSC): Subject 2–5 mg of the dried crystals to Differential Scanning Calorimetry (DSC). Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge. Record the melting endotherm to establish the melting point and detect any polymorphic transitions.
-
Crystallographic Fingerprinting: Analyze the bulk powder using Powder X-Ray Diffraction (PXRD) to obtain the unique diffractogram of the solid form, ensuring batch-to-batch consistency.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[Link]
-
Huang, S., Fitzgerald, D., Koledoye, S. A., Collins, S. G., Maguire, A. R., & Lawrence, S. E. (2025). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 25(1), 1-12.[Link]
-
Ding, J., Zhang, M., Dai, H., & Lin, C. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(12), 1245-1256.[Link]
